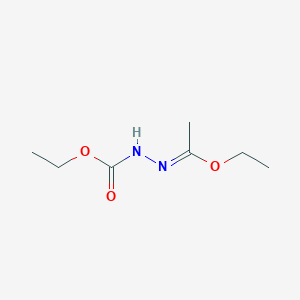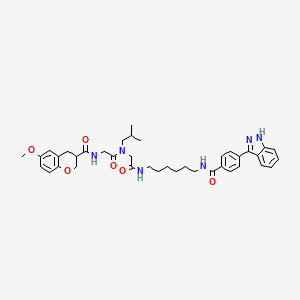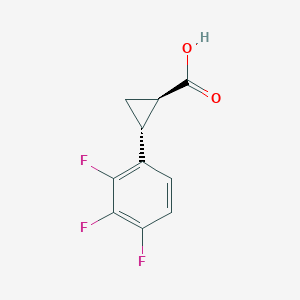
(S)-N-((S)-1-Amino-1-oxopropan-2-yl)-1-((S)-1-((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-((S)-1-Amino-1-oxopropan-2-yl)-1-((S)-1-((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-((S)-1-Amino-1-oxopropan-2-yl)-1-((S)-1-((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate involves several steps, each requiring specific reaction conditions. The process typically begins with the preparation of the individual amino acid derivatives, followed by their coupling through peptide bond formation. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of peptide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve automated peptide synthesizers to ensure precision and efficiency. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, allowing for easy purification and handling. The final product is then cleaved from the resin and purified using techniques such as HPLC (High-Performance Liquid Chromatography).
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-((S)-1-Amino-1-oxopropan-2-yl)-1-((S)-1-((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like NaBH4 (Sodium borohydride) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would produce alcohols.
Aplicaciones Científicas De Investigación
(S)-N-((S)-1-Amino-1-oxopropan-2-yl)-1-((S)-1-((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds and other interactions with its targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and thus blocking the enzyme’s function.
Comparación Con Compuestos Similares
Similar Compounds
- **(S)-N-((S)-1-Amino-1-oxopropan-2-yl)-1-((S)-1-((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide
- **(S)-N-((S)-1-Amino-1-oxopropan-2-yl)-1-((S)-1-((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide hydrochloride
Uniqueness
The uniqueness of (S)-N-((S)-1-Amino-1-oxopropan-2-yl)-1-((S)-1-((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate lies in its specific trifluoroacetate salt form, which can influence its solubility, stability, and bioavailability compared to other similar compounds.
Propiedades
Fórmula molecular |
C25H34F3N5O7 |
|---|---|
Peso molecular |
573.6 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-1-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]pyrrolidine-2-carbonyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C23H33N5O5.C2HF3O2/c1-14(20(25)30)26-21(31)17-9-5-11-27(17)22(32)18-10-6-12-28(18)23(33)19(29)16(24)13-15-7-3-2-4-8-15;3-2(4,5)1(6)7/h2-4,7-8,14,16-19,29H,5-6,9-13,24H2,1H3,(H2,25,30)(H,26,31);(H,6,7)/t14-,16+,17-,18-,19-;/m0./s1 |
Clave InChI |
BKONNZNXISGLJC-CNTNIUBLSA-N |
SMILES isomérico |
C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](CC3=CC=CC=C3)N)O.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(C(CC3=CC=CC=C3)N)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


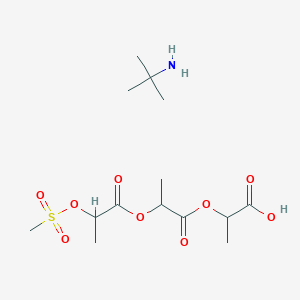

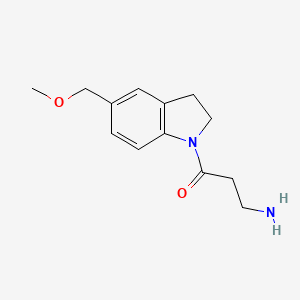
![6-Oxaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13346705.png)
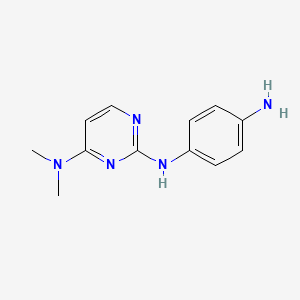
![2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide](/img/structure/B13346726.png)




![5-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B13346766.png)
